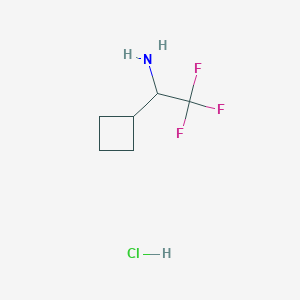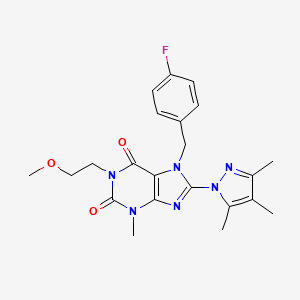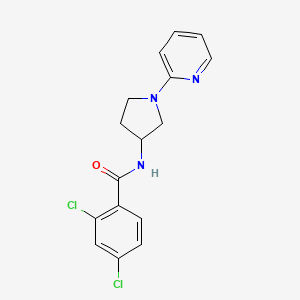![molecular formula C29H25N5O4 B2552125 (Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide CAS No. 882216-61-7](/img/structure/B2552125.png)
(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids, leading to enamino keto forms in solution. These intermediates can undergo cyclization under the influence of acetic anhydride to form furan derivatives . While this does not describe the synthesis of the exact compound , it suggests a possible route that could be adapted for its synthesis by incorporating the appropriate phenylpyrazol and nitrophenyl substituents.
Molecular Structure Analysis
The molecular structure of similar compounds shows the presence of N≡π and O≡π interactions, which are relatively rare in organic chemistry. These interactions, along with hydrogen bonds, contribute to the stabilization of the crystal structure . For the compound , such interactions could also play a significant role in its molecular conformation and stability.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to the compound . However, the presence of reactive groups such as the cyano group and nitro group suggests that it may participate in various chemical reactions, including nucleophilic addition or substitution reactions. The ethoxy group could be involved in reactions typical for ethers, while the phenylpyrazol moiety might engage in electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structures of related compounds. The presence of multiple hydrogen bond donors and acceptors, as well as the potential for π interactions, suggests that the compound may have a high melting point and may form stable crystals. The cyano and nitro groups are likely to contribute to the compound's polarity, affecting its solubility in various solvents .
Applications De Recherche Scientifique
Michael Reactions in Organic Synthesis:
- The compound's derivatives, through Michael reactions, contribute to the synthesis of various organic compounds, including pyrrolidines and pyrrolines, offering a pathway for producing specific chiral molecules. This process is crucial in organic synthesis, as highlighted in a study exploring the Michael reaction of secondary enaminoesters with nitroethylenes (Revial et al., 2000).
Antimicrobial Applications:
- Compounds related to (Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide have been used in the synthesis of new heterocycles that show potential as antimicrobial agents. This application is significant in medicinal chemistry, where novel antimicrobial agents are constantly sought (Bondock et al., 2008).
Synthesis of Pyridine Derivatives:
- The compound has been used in reactions leading to various nitrile and non-nitrile pyridine products. These reactions are fundamental in the synthesis of specific pyridine derivatives, which have a range of applications in chemical research (O'Callaghan et al., 1999).
Catalytic Applications in Hydrogenation Processes:
- Studies have shown the utility of related compounds in catalytic processes, such as the selective hydrogenation of phenol derivatives. This has implications in chemical manufacturing, especially in the production of intermediates like cyclohexanone (Wang et al., 2011).
Development of Fluorescent Materials:
- Derivatives of the compound have been explored for their photoluminescence properties, contributing to the development of fluorescent materials with potential applications in various fields, including sensors and display technologies (Kotaka et al., 2010).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O4/c1-3-38-27-15-14-22(17-26(27)34(36)37)28-24(19-33(32-28)25-12-8-5-9-13-25)16-23(18-30)29(35)31-20(2)21-10-6-4-7-11-21/h4-17,19-20H,3H2,1-2H3,(H,31,35)/b23-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBINXCAXBCRBGW-KQWNVCNZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2552042.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2552045.png)
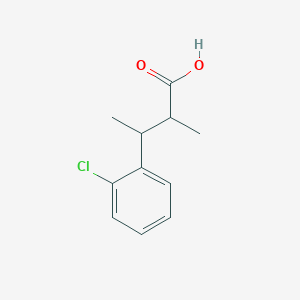
![(2Z)-2-[(3,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2552049.png)
![1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2552050.png)
![N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2552051.png)
![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2552053.png)
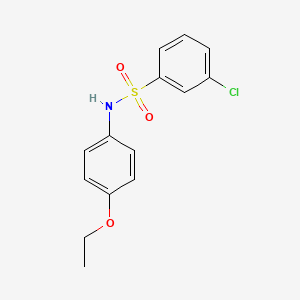
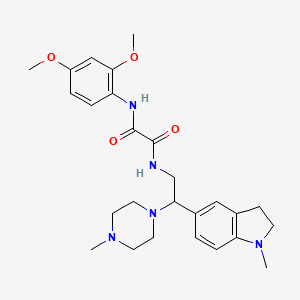
![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)
